5-butylfuran-2-carbaldehyde

Description

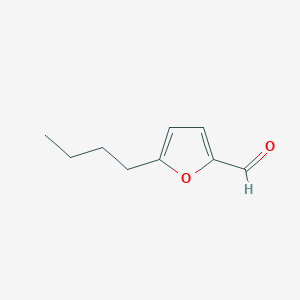

Structure

2D Structure

Properties

IUPAC Name |

5-butylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-3-4-8-5-6-9(7-10)11-8/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONUIGQUEZWAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308231 | |

| Record name | 5-Butyl-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23074-13-7 | |

| Record name | 5-Butyl-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Butyl-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Butylfuran 2 Carbaldehyde and Congeneric Compounds

Direct Formylation Strategies for Furan (B31954) Rings

Direct formylation involves the introduction of a -CHO group onto a 2-butylfuran (B1215726) precursor. This approach leverages the inherent nucleophilicity of the furan ring, which preferentially undergoes electrophilic substitution at the C2 and C5 positions.

Vilsmeier-Haack Reactions and Modern Variants

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furan derivatives. ijpcbs.com The classical reaction involves treating the substrate with a Vilsmeier reagent, which is an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. researchgate.net

For the synthesis of 5-butylfuran-2-carbaldehyde, 2-butylfuran would be the starting material. The reaction proceeds via electrophilic attack of the Vilsmeier reagent at the electron-rich C5 position of the furan ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde. This method is highly effective for furans, which are more reactive than thiophenes but less so than pyrroles in this transformation. The reaction is generally mild and economical, making it a powerful tool in heterocyclic synthesis. ijpcbs.com

Modern variants of the Vilsmeier-Haack reaction often focus on alternative reagents to generate the active electrophile or on milder reaction conditions. For instance, triphosgene (B27547) or oxalyl chloride can be used in place of POCl₃, sometimes leading to improved yields or easier purification.

| Reaction | Substrate | Reagents | Product | Key Features |

| Vilsmeier-Haack | 2-Butylfuran | 1. DMF, POCl₃ 2. H₂O | This compound | High regioselectivity for the C5 position; mild and efficient for electron-rich furans. |

| Modern Variant | 2-Butylfuran | 1. DMF, (COCl)₂ 2. H₂O | This compound | Avoids phosphorus byproducts; can offer improved yields in specific cases. |

Alternative Electrophilic Formylation Approaches

While the Vilsmeier-Haack reaction is predominant, other electrophilic formylation methods can be applied to furan rings.

Gattermann Reaction: The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.orgunacademy.comlscollege.ac.in For furan, which is sensitive to polymerization under strongly acidic conditions, the typical Lewis acid AlCl₃ is often replaced with a milder one, such as SnCl₄. intermediateorgchemistry.co.uk A safer modification of this reaction, known as the Adams modification, uses zinc cyanide (Zn(CN)₂) in place of HCN. lscollege.ac.in The Zn(CN)₂ reacts with HCl to generate the necessary HCN in situ.

Duff Reaction: The Duff reaction is another method for aromatic formylation, primarily used for phenols and other highly activated aromatic rings. wikipedia.org It employs hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, such as boric or acetic acid, followed by acid hydrolysis. rsc.org The reaction typically shows a strong preference for formylation at the position ortho to the activating group. While less common for simple alkylfurans, it remains a potential, albeit often low-yielding, alternative for formylating highly activated furan systems.

Functionalization of Pre-functionalized Furan Systems

An alternative and often more flexible synthetic route involves starting with a furan ring that is already functionalized at the C2 or C5 position. This allows for the sequential and regioselective introduction of the formyl and butyl groups.

Palladium-Catalyzed C-H Functionalization and Direct Arylation

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for forming carbon-carbon bonds. In the context of furan chemistry, palladium-catalyzed reactions can selectively activate the C-H bond at the C5 position of a 2-substituted furan. For instance, studies have shown the successful direct arylation of 2-n-butylfuran at the C5 position by coupling it with various aryl bromides. amazonaws.com

While direct C-H alkylation with simple alkyl halides can be challenging, recent advances have demonstrated the viability of this approach. Nickel-catalyzed C5-H alkylation of furan-2-carboxaldehyde derivatives (protected as imines) with alkenes has been achieved. researchgate.net Similarly, palladium-catalyzed C-H alkylation of furans with specific alkyl iodides has been reported, offering a direct route to 2,5-disubstituted products. rsc.org This strategy would involve starting with furan-2-carbaldehyde and directly introducing the butyl group at the C5 position.

Cross-Coupling Reactions for Butyl Group Introduction (e.g., Hiyama, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a highly reliable method for introducing the butyl group onto a furan ring. This strategy typically begins with a furan derivative that has a leaving group (e.g., Br, I, OTf) at the desired position, most commonly 5-bromo-2-furaldehyde (B32451).

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. harvard.edu To synthesize this compound, 5-bromo-2-furaldehyde can be reacted with n-butylboronic acid or its esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃). tamu.edunih.gov The Suzuki reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including aldehydes.

Hiyama Coupling: The Hiyama coupling utilizes an organosilicon compound as the coupling partner. wikipedia.orgorganic-chemistry.org The reaction requires an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicon species that undergoes transmetalation with the palladium center. mdpi.com A butyl-substituted organosilane, such as butyltrimethoxysilane, could be coupled with 5-bromo-2-furaldehyde under palladium catalysis.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org Butylzinc chloride, readily prepared from butylmagnesium bromide and zinc chloride, can be coupled with 5-bromo-2-furaldehyde using a palladium or nickel catalyst to form the desired product. nih.gov Organozinc reagents are highly reactive, often leading to faster reaction times and higher yields.

| Coupling Reaction | Furan Substrate | Coupling Partner | Catalyst/Base | Product |

| Suzuki-Miyaura | 5-Bromo-2-furaldehyde | n-Butylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | This compound |

| Hiyama | 5-Bromo-2-furaldehyde | Butyltrimethoxysilane | Pd(dba)₂ / TBAF | This compound |

| Negishi | 5-Bromo-2-furaldehyde | Butylzinc chloride | Pd(PPh₃)₄ | This compound |

Regioselective Functionalization Techniques

Achieving the desired 2,5-substitution pattern on the furan ring relies on controlling the regioselectivity of the reactions. The inherent electronic properties of furan direct electrophilic attack to the α-positions (C2 and C5). pharmaguideline.com When one α-position is occupied, electrophilic substitution is strongly directed to the other vacant α-position.

A powerful technique for regiocontrol is directed ortho-metalation, specifically lithiation. Starting with furan itself, treatment with n-butyllithium can generate 2-furyllithium. intermediateorgchemistry.co.ukacs.org This nucleophilic intermediate can then react with an electrophile. For example, quenching 2-furyllithium with butyl bromide could yield 2-butylfuran, which can then be formylated at the C5 position as described in section 2.1. Alternatively, starting with a 2-substituted furan that contains a directing group, lithiation can be guided to a specific position. For instance, 2-(hydroxymethyl)furan can be lithiated at the C5 position. Subsequent reaction of this lithiated species with an alkylating agent like butyl bromide, followed by oxidation of the hydroxymethyl group to an aldehyde, provides another route to the target molecule. acs.org This stepwise, regioselective functionalization offers a high degree of control in the synthesis of complex, polysubstituted furans. uoc.grnih.gov

Condensation and Carbonyl Extension Reactions in Furan Synthesis

The synthesis of the furan ring is often achieved through cyclization reactions of linear precursors. Among the most established and versatile methods are those involving the condensation of 1,4-dicarbonyl compounds.

The Paal-Knorr furan synthesis is a cornerstone method for preparing substituted furans. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orguobaghdad.edu.iq The mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a hemiacetal intermediate that dehydrates to form the aromatic furan ring. wikipedia.org Various acids can be employed as catalysts for this transformation. organic-chemistry.org

Acid-catalyzed condensation reactions are also utilized to functionalize the furan ring. Furan compounds with electron-withdrawing substituents, which are stable in acidic conditions, can condense with aldehydes. scispace.com For instance, methyl 2-furoate has been shown to react with various aliphatic and aromatic aldehydes in the presence of concentrated sulfuric acid to yield bis(5-carbomethoxy-2-furyl)methoxy derivatives. scispace.com While furan itself tends to form oligomers or resinify under strong acidic conditions, derivatives with stabilizing groups are amenable to such electrophilic substitution-type condensations at the reactive 2- and 5-positions. scispace.compharmaguideline.com

| Reaction Type | Precursors | Catalyst/Conditions | Product Type | Ref. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst (e.g., H₂SO₄, TFA) | Substituted furans | wikipedia.orgorganic-chemistry.org |

| Acidic Condensation | Furan derivatives (e.g., methyl 2-furoate) + Aldehydes | Concentrated H₂SO₄ | Difurylalkyl derivatives | scispace.com |

| Fiest-Benary Synthesis | α-Halo ketone + β-Keto ester | Base (e.g., ammonia, pyridine) | Substituted furans | pharmaguideline.com |

| Hinsberg Synthesis | 1,2-Dicarbonyl compound + Diethyl thiodiacetate | Base (Aldol condensation) | Thiophenes (related heterocycle) | uobaghdad.edu.iq |

Photochemical Synthesis Routes to Furan Carbaldehyde Derivatives

Photochemistry offers a powerful and often mild alternative for the synthesis and modification of furan carbaldehydes. These reactions leverage light energy to induce transformations that may be difficult to achieve through thermal methods. A notable application is the arylation of the furan ring via photosubstitution reactions.

Research has demonstrated that halogenated furan-2-carbaldehydes can undergo photochemical arylation. For example, the irradiation of 5-bromofuran-2-carbaldehyde or 5-iodofuran-2-carbaldehyde in a benzene (B151609) solution leads to the formation of 5-phenyl-2-furaldehyde. researchgate.netresearchgate.net The yield of this photosubstitution is significantly higher when starting from the iodo-derivative (91%) compared to the bromo-derivative (64%), reflecting the weaker carbon-iodine bond. researchgate.netresearchgate.net This method provides a direct route to introduce aryl substituents at the C5 position of the furan carbaldehyde core. researchgate.net

Furthermore, photochemical methods can be employed for dehalogenation. Irradiation of certain dihalogenated furans in a solvent like diethyl ether can selectively remove a bromine atom, providing an efficient way to synthesize compounds such as 4-bromofuran-2-carbaldehyde. researchgate.net These light-induced reactions highlight the utility of photochemistry in creating specifically substituted furan building blocks.

| Reaction Type | Substrate | Reagent/Solvent | Product | Yield | Ref. |

| Photosubstitution | 5-Iodofuran-2-carbaldehyde | Benzene | 5-Phenyl-2-furaldehyde | 91% | researchgate.netresearchgate.net |

| Photosubstitution | 5-Bromofuran-2-carbaldehyde | Benzene | 5-Phenyl-2-furaldehyde | 64% | researchgate.netresearchgate.net |

| Photodebromination | Dihalogenated furans | Diethyl ether | Monobrominated furans | High | researchgate.net |

Emerging Biocatalytic and Biorenewable Production Pathways from Biomass Feedstocks

The transition towards a sustainable chemical industry has spurred significant research into the production of chemicals from renewable biomass. Furan derivatives, particularly furfural (B47365) (FF) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform molecules derived from the acid-catalyzed dehydration of C5 (pentose) and C6 (hexose) sugars, respectively, which are abundant in lignocellulosic biomass. researchgate.netfrontiersin.orgrsc.org These platform chemicals serve as versatile starting materials for a wide array of value-added furan compounds.

Biocatalysis is emerging as a green and highly selective alternative to traditional chemical methods for upgrading these biomass-derived furans. nih.gov Enzymes and whole-cell biocatalysts are being explored for various transformations. For instance, the selective reduction of the aldehyde group in FF and HMF to produce furfuryl alcohol (FAL) and 2,5-bis(hydroxymethyl)furan (BHMF) is an important biocatalytic process. nih.gov This avoids the formation of byproducts often seen in chemical reductions. nih.gov

The production of 5-substituted furan-2-carbaldehydes can be envisioned through chemoenzymatic cascades starting from biomass. The process typically involves:

Pretreatment of Biomass : Extraction of cellulose (B213188) and hemicellulose. researchgate.net

Hydrolysis : Conversion of polysaccharides into simple sugars (e.g., glucose, xylose). researchgate.net

Dehydration : Acid-catalyzed conversion of sugars to HMF or furfural. researchgate.net

Biocatalytic Modification : Enzymatic reactions to modify the initial furan platform molecule to introduce new functional groups or extend carbon chains.

While direct biocatalytic synthesis of this compound from biomass is still a developing area, the principles are well-established for related molecules. The conversion of HMF to other derivatives like 2,5-furandicarboxylic acid (FDCA) and 2,5-dimethylfuran (B142691) (2,5-DMF) demonstrates the potential of integrated catalytic processes. researchgate.net These strategies represent a significant step towards sustainable production routes for complex furan derivatives. frontiersin.org

| Process | Feedstock | Key Intermediate | Catalyst Type | Target Product Class | Ref. |

| Acid-Catalyzed Dehydration | C6 Sugars (e.g., Fructose, Glucose) | 5-Hydroxymethylfurfural (HMF) | Acid catalysts (mineral, solid) | Furan platform chemicals | researchgate.net |

| Acid-Catalyzed Dehydration | C5 Sugars (e.g., Xylose) | Furfural (FF) | Acid catalysts | Furan platform chemicals | researchgate.net |

| Biocatalytic Reduction | Furfural (FF), HMF | N/A | Enzymes, Whole cells | Furan alcohols (FAL, BHMF) | nih.gov |

| Chemoenzymatic Cascade | Raw Biomass/Hydrolysate | FF, HMF | Combination of chemical and biocatalysts | Various furan derivatives | researchgate.netnih.gov |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 5 Butylfuran 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The butyl group, through its electron-donating inductive effect, can slightly modulate the reactivity of the aldehyde, potentially making it more reactive than unsubstituted furfural (B47365).

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol.

A variety of nucleophiles can participate in this reaction with 5-butylfuran-2-carbaldehyde. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl group to form secondary alcohols. Similarly, the addition of hydrogen cyanide (HCN) in the presence of a catalytic amount of base leads to the formation of a cyanohydrin.

The Wittig reaction provides a method for the conversion of the aldehyde to an alkene. researchgate.net In this reaction, a phosphorus ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.

| Nucleophilic Addition Reaction | Nucleophile | Product Type |

| Grignard Reaction | R-MgX | Secondary Alcohol |

| Organolithium Addition | R-Li | Secondary Alcohol |

| Cyanohydrin Formation | HCN, CN⁻ | Cyanohydrin |

| Wittig Reaction | Ph₃P=CHR | Alkene |

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. semanticscholar.orgnih.govscbt.com This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The Knoevenagel condensation is another important reaction of 5-substituted furan-2-carboxaldehydes. nih.govelsevierpure.com This reaction involves the condensation with a compound containing an active methylene (B1212753) group, such as malonic acid derivatives or creatinine, in the presence of a basic catalyst like piperidine (B6355638) or an amine salt. nih.govelsevierpure.com These reactions are crucial for the formation of new carbon-carbon double bonds.

| Condensation Reaction | Reagent | Product Type | Catalyst |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound | Base (e.g., Piperidine) |

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5-butylfuran-2-carboxylic acid. Various oxidizing agents can be employed for this transformation. Common laboratory reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). Catalytic oxidation methods using transition metal catalysts in the presence of an oxidant like oxygen or hydrogen peroxide are also effective and are considered more environmentally benign. mdpi.comacs.orgresearchgate.netquora.com The oxidation of furfural and its derivatives to the corresponding furoic acids is a well-established transformation. mdpi.comacs.org

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 5-Butylfuran-2-carboxylic acid |

| Chromic Acid (H₂CrO₄) | 5-Butylfuran-2-carboxylic acid |

| Silver Oxide (Ag₂O) | 5-Butylfuran-2-carboxylic acid |

| Catalytic Oxidation (e.g., with Ru catalysts) | 5-Butylfuran-2-carboxylic acid |

The aldehyde group can be readily reduced to a primary alcohol, (5-butylfuran-2-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). mdpi.comrsc.orgchemicalbook.com Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is also a widely used method for the reduction of aldehydes. nih.govchemicalbook.comnih.gov Under more vigorous hydrogenation conditions, both the aldehyde and the furan (B31954) ring can be reduced.

| Reducing Agent/Method | Product |

| Sodium Borohydride (NaBH₄) | (5-Butylfuran-2-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (5-Butylfuran-2-yl)methanol |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | (5-Butylfuran-2-yl)methanol |

While aldehydes themselves are not typically used as acylating agents in the same way as acyl halides or anhydrides, their derivatives can be. For instance, the corresponding carboxylic acid, 5-butylfuran-2-carboxylic acid, can be converted to an acyl chloride or anhydride (B1165640), which are potent acylating agents in Friedel-Crafts acylation reactions. wikipedia.orgunimore.itdb-thueringen.depearson.comquora.com The direct use of this compound as a precursor in acylation-type reactions is less common and would likely involve an initial oxidation step.

Reactivity of the Furan Ring System

Diels-Alder Cycloaddition Reactions and Formation of Complex Cyclic Structures

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org Furan and its derivatives can act as the diene component in this reaction, reacting with an alkene (dienophile) to form oxabicyclic adducts. wikipedia.orgresearchgate.net However, furan is generally less reactive in Diels-Alder reactions compared to carbocyclic dienes like cyclopentadiene. rsc.org

The reactivity of the furan ring in this cycloaddition is highly sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring enhance its reactivity, while electron-withdrawing groups decrease it. rsc.org In the case of this compound, the molecule is subject to competing electronic effects. The butyl group at the C5 position is a weak electron-donating group, which slightly activates the diene system. Conversely, the carbaldehyde (formyl) group at the C2 position is strongly electron-withdrawing, which deactivates the furan ring towards cycloaddition with typical dienophiles. rsc.org

This deactivation means that more forcing conditions (e.g., high temperature or pressure) or the use of highly reactive dienophiles are often necessary to drive the reaction forward. Furthermore, Diels-Alder reactions involving furan dienes are often reversible, and the stability of the resulting cycloadduct is a critical factor. tudelft.nl The presence of the bulky butyl group can also introduce steric hindrance, influencing the stereochemical outcome (endo/exo selectivity) of the cycloaddition.

Table 1: Factors Influencing Diels-Alder Reactivity of Furan Derivatives

| Factor | Influence on Reaction Rate | Example Substituent |

|---|---|---|

| Electron-Donating Group on Furan | Increases | -CH₃, -OCH₃, Alkyl groups (e.g., Butyl) |

| Electron-Withdrawing Group on Furan | Decreases | -CHO, -COOH, -NO₂ |

| Electron-Withdrawing Group on Dienophile | Increases | -CN, -C(O)R, Maleimides |

| Steric Hindrance | Generally Decreases | Bulky substituents near reacting carbons |

Electrophilic Aromatic Substitution on the Furan Nucleus

Furan is an electron-rich aromatic heterocycle that undergoes electrophilic aromatic substitution (EAS) much more readily than benzene (B151609). chemicalbook.compearson.com The oxygen atom's lone pair electrons contribute to the π-system, increasing the electron density of the ring and making it highly susceptible to attack by electrophiles. pearson.com

In unsubstituted furan, electrophilic attack preferentially occurs at the C2 and C5 positions, as the carbocation intermediate formed by attack at these positions is more stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (two resonance structures). chemicalbook.compearson.comquora.com

For this compound, the directing effects of the two substituents must be considered.

2-Carbaldehyde Group (-CHO): This is a deactivating, electron-withdrawing group. In benzene chemistry, such groups are meta-directors. In the furan ring, it strongly deactivates the ring towards EAS.

5-Butyl Group (-C₄H₉): This is a weakly activating, electron-donating group that directs incoming electrophiles to the ortho and para positions. In the furan ring, this corresponds to the adjacent C4 position.

Given that the C2 and C5 positions are already substituted, the regioselectivity of EAS reactions like nitration, halogenation, or sulfonation will be directed to one of the available C3 or C4 positions. The activating effect of the butyl group at C5 and the deactivating effect of the formyl group at C2 will influence the precise location of substitution, which typically occurs at the C4 position, guided by the activating alkyl group and avoiding the position adjacent to the deactivating aldehyde.

Ring Contraction and Rearrangement Mechanisms

The furan ring, while aromatic, possesses a lower resonance energy than benzene, making it susceptible to a variety of rearrangement and ring-transformation reactions under specific conditions. chemicalbook.com Ring contraction reactions are a class of organic reactions that reduce the size of a hydrocarbon ring, often driven by the formation of a more stable structure or the relief of ring strain. wikipedia.orgetsu.eduyoutube.com

While ring expansion reactions of furans (like the Achmatowicz reaction) are well-documented, ring contractions are also known, particularly in related pyran systems that can contract to form furan derivatives. hud.ac.uk For instance, certain pyran systems can undergo base-mediated ring-contraction to yield furan structures. hud.ac.uk Cationic rearrangements, such as those proceeding through a carbocation intermediate adjacent to the ring, can also facilitate ring contraction. wikipedia.org In such a mechanism involving a furan derivative, the loss of a leaving group could generate a carbocation, which is then stabilized by the migration of an endocyclic bond, resulting in a smaller ring. The Favorskii rearrangement of cyclic α-halo ketones is another classic example of a base-induced ring contraction mechanism.

The specific mechanisms for the ring contraction of this compound are not extensively detailed but would likely require transformation of the substituents to facilitate the necessary electronic shifts. For example, conversion of the aldehyde to a different functional group might be a prerequisite for inducing a cationic or anionic rearrangement cascade leading to a contracted ring system.

Homolytic Cleavage Processes in Furan Derivatives

Chemical bonds can break in two ways: heterolytically, where one fragment retains both electrons, or homolytically. Homolytic cleavage, or homolysis, involves the even distribution of the bonding electrons between the two separating fragments, resulting in the formation of highly reactive radical intermediates. This process is typically initiated by the input of energy in the form of heat (thermolysis) or light (photolysis). nih.gov

In a molecule like this compound, several bonds could potentially undergo homolytic cleavage under sufficiently energetic conditions.

C-H Bonds: The C-H bonds on the butyl substituent, particularly those at the benzylic-like position (alpha to the furan ring), are susceptible to homolytic cleavage to form alkyl radicals.

C-C Bonds: The bond connecting the butyl group to the furan ring or bonds within the butyl chain could cleave at very high temperatures.

Aldehyde C-H Bond: The formyl C-H bond can also be cleaved to produce a furanoyl radical.

The stability of the resulting radical intermediates plays a crucial role in determining the most likely cleavage pathway. Radicals formed at positions that allow for resonance stabilization with the furan π-system would be favored. While furan itself can decompose at high temperatures, homolytic cleavage processes are fundamental to understanding the thermal and photochemical stability and reactivity of its derivatives. nih.gov

Influence of the Butyl Substituent on Reactivity

Steric Hindrance Effects on Reaction Pathways

Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of ions and molecules. The butyl group, with its four-carbon chain, occupies a significant volume of space around the C5 position of the furan ring. This steric bulk can impede the approach of reagents, thereby affecting reaction rates and selectivity. libretexts.org

In the context of electrophilic aromatic substitution, the butyl group can sterically shield the C5 position and, to a lesser extent, the adjacent C4 position from attack by bulky electrophiles. Similarly, in Diels-Alder reactions, the butyl group can influence the facial selectivity of the dienophile's approach to the furan diene, potentially favoring the formation of one stereoisomer over another. This physical blocking of a reaction trajectory is a critical factor in predicting the outcome of reactions involving substituted furans.

Electronic Perturbations on the Furan Ring

Substituents can significantly alter the electron distribution within an aromatic ring, thereby modifying its reactivity. The butyl group and the formyl group on this compound exert opposing electronic effects.

Butyl Group: As an alkyl group, the butyl substituent is weakly electron-donating through an inductive effect (+I). It pushes electron density into the furan ring, which tends to activate the ring towards electrophilic attack and increase its nucleophilicity.

Carbaldehyde Group: The formyl group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. It pulls electron density out of the furan ring, deactivating it towards electrophilic attack and making the ring less nucleophilic.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Furan |

| Benzene |

Photochemical Transformations and Isomerization Pathways.

The photochemical behavior of furan derivatives, including this compound, is characterized by a variety of transformations and isomerization pathways upon absorption of light energy. While direct studies on this compound are not extensively documented, the reactivity of the furan-2-carbaldehyde scaffold provides a strong basis for understanding its photochemical potential. The presence of the chromophoric furan ring and the carbonyl group allows for several photo-induced reactions.

Research on related compounds, such as 5-bromofuran-2-carbaldehyde, has shown that irradiation in aromatic solutions can lead to the substitution of the bromo group with an aryl group in good yield. researchgate.net This suggests that the C-H bonds on the butyl group of this compound, and potentially the C-H bonds on the furan ring, could be susceptible to photo-induced substitution or coupling reactions under similar conditions. Furthermore, irradiation of halogenated furan-2-carbaldehydes in diethyl ether has been shown to result in high yields of debromination products, indicating that photolytic cleavage of substituents is a feasible pathway. researchgate.net

Photosensitized oxidation is another important photochemical transformation for furan-2-carbaldehydes. Studies on 2-furan carbaldehyde in the presence of uranyl salts have demonstrated its oxidation to 2-furan carboxylic acid. This suggests that this compound could undergo a similar oxidation process to form 5-butylfuran-2-carboxylic acid when exposed to light in the presence of a suitable photosensitizer and an oxidizing agent.

Isomerization pathways for furan derivatives can be complex. While not directly observed for this compound, other furan compounds are known to undergo photo-induced rearrangements. For instance, pyridones have been found to undergo [4 + 4] photocycloaddition with furan. nih.gov This highlights the potential for this compound to participate in cycloaddition reactions, either with itself to form dimers or with other unsaturated molecules.

The following table summarizes potential photochemical transformations of this compound based on the reactivity of analogous furan derivatives.

| Reaction Type | Potential Reactants/Conditions | Potential Products | Reaction Mechanism/Notes |

| Photosensitized Oxidation | Light, Photosensitizer (e.g., Uranyl Salts), Oxygen | 5-butylfuran-2-carboxylic acid | Oxidation of the aldehyde group to a carboxylic acid. |

| Photo-arylation | Light, Aromatic Solvent (e.g., Benzene) | Aryl-substituted 5-butylfuran derivatives | Substitution of a hydrogen atom with an aryl group, by analogy to halogenated furfurals. researchgate.net |

| Photodimerization | Light (concentrated solution) | Dimeric products | [4+4] or other cycloaddition pathways, common for unsaturated cyclic compounds. nih.gov |

| Photo-isomerization | Light | Isomers of this compound | Potential for ring-opening and rearrangement, though less common for simple furans. |

Derivatization and Structural Modification Strategies for 5 Butylfuran 2 Carbaldehyde

Synthesis of Imines, Oximes, and Hydrazone Derivatives

The carbonyl group of 5-butylfuran-2-carbaldehyde readily undergoes condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazines to form the corresponding imines (Schiff bases), oximes, and hydrazones. These reactions typically proceed by nucleophilic addition to the carbonyl carbon, followed by dehydration.

Imines: The reaction with primary amines, often catalyzed by a trace amount of acid, yields N-substituted imines. This transformation is a cornerstone in the synthesis of various heterocyclic compounds and ligands for coordination chemistry.

Oximes: Condensation with hydroxylamine hydrochloride, usually in the presence of a mild base like piperidine (B6355638) or environmentally friendly catalysts such as amino acids, affords this compound oxime. researchgate.netcapes.gov.br Oximes are stable, crystalline compounds and are important intermediates in organic synthesis, for example, in the Beckmann rearrangement to produce amides. Studies on related 5-arylfuran-2-carbaldehydes show that these reactions can be carried out efficiently under reflux in ethanol. researchgate.netcapes.gov.br

Hydrazones: The reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, or various hydrazides) produces hydrazones. google.comnih.gov These derivatives are often brightly colored, crystalline solids and have been investigated for their diverse biological activities. The synthesis is generally a straightforward condensation reaction in a suitable solvent like ethanol. google.com

| Derivative Type | Reactant | General Conditions | Product Functional Group |

|---|---|---|---|

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Acid catalyst, Dehydration | -CH=N-R |

| Oxime | Hydroxylamine (NH₂OH) | Mild base (e.g., piperidine), Ethanol, Reflux | -CH=N-OH |

| Hydrazone | Hydrazine (R-NH-NH₂) | Ethanol, Reflux | -CH=N-NH-R |

Formation of Carboxylic Acids, Esters, and Amide Analogs

The aldehyde group of this compound can be oxidized to a carboxylic acid, which then serves as a precursor for the synthesis of esters and amides.

Carboxylic Acids: Oxidation of the aldehyde is a fundamental transformation. While various oxidizing agents can be employed, methods used for related furan (B31954) derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), involve catalytic aerobic oxidation. researchgate.net These processes can selectively convert the formyl group to a carboxyl group, yielding 5-butylfuran-2-carboxylic acid.

Esters: The resulting 5-butylfuran-2-carboxylic acid can be converted to its corresponding esters via Fischer esterification. rsc.orgjmchemsci.com This acid-catalyzed reaction with an alcohol (e.g., methanol, ethanol) under reflux conditions establishes an equilibrium that can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. researchgate.netdb-thueringen.de

Amides: Amide derivatives are synthesized from 5-butylfuran-2-carboxylic acid by first converting the acid to a more reactive species, such as an acyl chloride, or by using coupling agents. Direct amidation by heating the carboxylic acid with an amine is also possible, though often requires high temperatures and results in the formation of water which must be removed. researchgate.net Modern coupling reagents facilitate the reaction under milder conditions. A regioselective monoamidation of the related furan-2,5-dicarboxylic acid has been achieved using coupling reagents, a strategy applicable to 5-butylfuran-2-carboxylic acid.

| Derivative Type | Key Transformation | Typical Reagents |

|---|---|---|

| Carboxylic Acid | Oxidation | Catalytic O₂, Various oxidizing agents |

| Ester | Fischer Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) |

| Amide | Amidation | Amine (R-NH₂), Coupling agent or conversion to acyl halide |

Sulfonate Derivatives as Versatile Precursors

Sulfonate derivatives of furan compounds can be synthesized and serve as versatile precursors for further chemical modifications. For the related 5-(hydroxymethyl)furan-2-carbaldehyde (HMF), methods have been developed to prepare sulfonate esters such as triflates, tosylates, and mesylates. This is achieved by reacting the hydroxyl group with the corresponding sulfonyl halide or anhydride (B1165640) in the presence of a base. Although this compound lacks a hydroxyl group, this strategy could be applied after reduction of the aldehyde to the corresponding alcohol, 5-butylfurfuryl alcohol. The resulting sulfonate is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities. Additionally, new classes of bio-based anionic surfactants, known as sulfonated alkyl furoates (SAFs), have been developed through the esterification and subsequent sulfonation of furoic acids, demonstrating another route to incorporate the sulfonate group into furan-based structures.

Construction of Furotropones and Benzofurotropones

The furan ring can serve as a foundational element in the construction of more complex, fused heterocyclic systems such as furotropones and benzofurotropones. Although direct synthesis from this compound is not prominently documented, modular assembly strategies using furan-3-carboxaldehyde derivatives provide a viable conceptual pathway. These syntheses often involve an initial α-lithiation of a furan aldehyde, followed by reaction with another aldehyde to form a furylcarbinol. This intermediate can then undergo further elaboration, such as a bismuth(III)-catalyzed furfurylation and a base-promoted cyclization, to construct the seven-membered tropone (B1200060) ring fused to the furan core. This approach allows for the assembly of diverse polysubstituted furotropones and benzofurotropones.

Development of Polyfunctionalized Heterocyclic Compounds

This compound is an excellent starting material for the synthesis of various polyfunctionalized heterocyclic compounds. The aldehyde group can participate in a wide range of condensation and cyclization reactions. For instance, Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can yield furfurylidene derivatives. These products can then be used in subsequent reactions to build more complex heterocyclic rings. Furthermore, furan-2-carbaldehydes can act as C1 building blocks in reactions to synthesize quinazolin-4(3H)-ones. The reaction of 5-substituted-2-furaldehydes with various reagents can lead to the formation of thiazolidinones, azetidinones, and other heterocyclic systems.

Furan-Based Polymer Precursors and Polycondensation Studies

Furan derivatives are recognized as important bio-based monomers for the synthesis of renewable polymers. While 2,5-furandicarboxylic acid (FDCA) and 5-hydroxymethylfurfural (HMF) are the most studied furan-based monomers, derivatives of this compound can also serve as precursors for polymerization. For example, the corresponding 5-butylfuran-2,5-dicarboxylic acid or diol derivatives could be synthesized and used in polycondensation reactions with appropriate co-monomers (e.g., diols or diacids) to produce polyesters. The synthesis of regioregular poly(3-hexylfuran) via catalyst-transfer polycondensation demonstrates that furan rings with alkyl substituents can be successfully polymerized. The resulting furan-based polymers are investigated for applications as alternatives to petroleum-based plastics.

Cyclopropenyl and Allene (B1206475) Derivatives via Photochemical Routes

The furan ring is susceptible to photochemical rearrangements, which can lead to the formation of cyclopropenyl and allene derivatives. Irradiation of furan-2-carbaldehyde derivatives can induce complex transformations. One notable photochemical process is the Paternò–Büchi reaction, which involves a [2+2] cycloaddition between a carbonyl compound and an alkene (in this case, the furan ring acting as the alkene). The irradiation of 2-furancarboxaldehyde in the presence of furan can lead to the formation of oxetane (B1205548) intermediates, which may subsequently rearrange. Other studies have shown that the photolysis of furfuryl alcohols can lead to an oxidative ring expansion known as the Achmatowicz rearrangement, which can be initiated through photo-bio-coupled pathways. These photochemical strategies offer routes to structurally unique and complex molecules that are not readily accessible through traditional thermal reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-butylfuran-2-carbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments would be employed for an unambiguous structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aldehyde proton, the two protons on the furan (B31954) ring, and the protons of the butyl group.

The aldehyde proton (-CHO) would typically appear as a singlet in the downfield region of the spectrum. The two protons on the furan ring would appear as doublets, with their coupling constant indicating their cis or trans relationship. The protons of the butyl group (-CH₂CH₂CH₂CH₃) would exhibit characteristic multiplets: a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the furan ring, and multiplets for the two central methylene groups.

Table 1: Expected ¹H NMR Signals for this compound

| Protons | Expected Multiplicity |

|---|---|

| Aldehyde-H | Singlet |

| Furan-H (position 3) | Doublet |

| Furan-H (position 4) | Doublet |

| Butyl-CH₂ (alpha) | Triplet |

| Butyl-CH₂ (beta) | Multiplet |

| Butyl-CH₂ (gamma) | Multiplet |

| Butyl-CH₃ (delta) | Triplet |

Note: This table represents expected patterns based on the chemical structure, as specific experimental data is not available.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is expected to have the largest chemical shift. The four carbon atoms of the furan ring would show signals in the aromatic region, with the carbon atom bonded to the butyl group and the carbon atom of the aldehyde group being significantly deshielded. The four carbon atoms of the butyl chain would appear in the aliphatic region of the spectrum.

Specific, experimentally verified ¹³C NMR data for this compound is not present in the available literature. The table below outlines the expected carbon environments.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Atom | Expected Chemical Shift Region |

|---|---|

| Aldehyde C=O | Downfield (Aldehydic) |

| Furan C-2 | Aromatic/Heteroaromatic |

| Furan C-3 | Aromatic/Heteroaromatic |

| Furan C-4 | Aromatic/Heteroaromatic |

| Furan C-5 | Aromatic/Heteroaromatic |

| Butyl-C (alpha) | Aliphatic |

| Butyl-C (beta) | Aliphatic |

| Butyl-C (gamma) | Aliphatic |

| Butyl-C (delta) | Aliphatic |

Note: This table represents expected chemical environments, as specific experimental data is not available.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the furan ring and between the adjacent methylene and methyl groups in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for connecting different fragments of the molecule, for instance, showing a correlation between the alpha-protons of the butyl group and the C-5 carbon of the furan ring, and between the aldehyde proton and the C-2 carbon of the furan ring.

Detailed research findings from 2D NMR studies on this compound are not currently available in the public domain.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be prominent. The C-H stretching vibrations of the aldehyde, furan ring, and butyl group would also be observable. Additionally, the C=C stretching and C-O-C stretching vibrations of the furan ring would produce characteristic bands in the fingerprint region.

Specific FT-IR spectral data for this compound is not documented in the searched literature. The expected characteristic vibrational modes are listed below.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | ~1670-1700 |

| Aldehyde C-H | Stretch | ~2720 and ~2820 |

| Furan C=C | Stretch | ~1500-1600 |

| Furan C-O-C | Stretch | ~1000-1300 |

| Aliphatic C-H | Stretch | ~2850-2960 |

Note: This table indicates expected ranges for the functional groups present, as a specific experimental spectrum is not available.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C=C stretching vibrations of the furan ring would be expected to produce strong signals. The C=O stretch of the aldehyde, while also present, might be weaker than in the FT-IR spectrum. The C-H stretching and bending vibrations of the butyl group would also be visible.

As with the other techniques, specific Raman spectroscopic data for this compound is not available in the surveyed scientific literature.

Table 4: Mentioned Compounds

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound, with the molecular formula C9H12O2, the theoretical exact mass is a fundamental property used for its confirmation. The calculated monoisotopic mass is 152.08373 Da. HRMS instruments can measure this mass with high precision, typically within a few parts per million (ppm), providing strong evidence for the compound's elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is sprayed through a high-voltage needle, creating charged droplets from which solvent evaporates, ultimately yielding gas-phase ions with minimal fragmentation. For this compound, ESI-MS would typically be performed in positive ion mode. The resulting spectrum would be expected to show the protonated molecule, [M+H]⁺, at an m/z value corresponding to the addition of a proton's mass to the exact mass of the neutral molecule. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. These adducts provide further confirmation of the molecular weight of the compound.

Table 1: Predicted ESI-MS Ions for this compound (C9H12O2) This table is interactive. You can sort and filter the data.

| Ion Species | Formula | Theoretical m/z |

|---|---|---|

| Protonated Molecule [M+H]⁺ | [C9H13O2]⁺ | 153.09101 |

| Sodium Adduct [M+Na]⁺ | [C9H12O2Na]⁺ | 175.07300 |

| Potassium Adduct [M+K]⁺ | [C9H12O2K]⁺ | 191.04693 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the sample molecule in the gas phase. This process imparts significant energy, leading to the formation of a molecular ion (M⁺˙) and its subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum is a fingerprint of the molecule's structure.

The EI-MS spectrum of this compound is expected to show a molecular ion peak at m/z 152. The fragmentation pattern would likely involve characteristic cleavages influenced by the functional groups present. Key fragmentation pathways for aldehydes include α-cleavage, which for this molecule would involve the loss of the butyl radical (•C4H9) to yield a stable acylium ion at m/z 95. libretexts.orgmiamioh.edu Another common fragmentation is the loss of the entire aldehyde group (•CHO) or a hydrogen radical (•H). libretexts.org Cleavage of the butyl chain can also occur at different positions, leading to a series of fragment ions.

Table 2: Predicted Major EI-MS Fragments for this compound This table is interactive. You can sort and filter the data.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 152 | [C9H12O2]⁺˙ | Molecular Ion | Ionization of parent molecule |

| 123 | [C7H7O2]⁺ | [M-C2H5]⁺ | β-cleavage of butyl chain |

| 109 | [C6H5O2]⁺ | [M-C3H7]⁺ | Cleavage of butyl chain |

| 95 | [C5H3O2]⁺ | [M-C4H9]⁺ | α-cleavage (loss of butyl radical) |

| 81 | [C5H5O]⁺ | Furanotropylium ion | Rearrangement and loss of CHO and C3H4 |

| 43 | [C3H7]⁺ | Propyl cation | Fragmentation of butyl chain |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its accurate quantification. Given its volatility and chemical nature, gas chromatography is the most suitable technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of GC with the sensitive and specific detection of MS. This hyphenated technique is the preferred method for the analysis of furan and its alkylated derivatives in various matrices, including food and environmental samples. nih.govmdpi.com The sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they are introduced into the mass spectrometer for detection and identification.

For this compound, a non-polar or mid-polarity column, such as one with a 5% phenyl-polydimethylsiloxane (e.g., HP-5MS) or a polyethylene (B3416737) glycol (e.g., WAX) stationary phase, would be appropriate. mdpi.comresearchgate.net A programmed temperature gradient is typically used to ensure good separation and peak shape. The mass spectrometer can be operated in full scan mode to acquire complete mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification by monitoring specific, characteristic ions. nih.gov

Table 3: Typical GC-MS Parameters for Alkylfuran Analysis This table is interactive. You can sort and filter the data.

| Parameter | Typical Setting |

|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) or similar |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 35-50 °C, ramped to 200-250 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector Mode | Full Scan (e.g., m/z 35-350) or SIM |

Headspace-Solid Phase Microextraction (HS-SPME) for Volatile Analysis

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile and semi-volatile compounds like this compound from solid or liquid samples. restek.comiu.edu In HS-SPME, a fused-silica fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. tuwien.at Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph for thermal desorption and analysis. nih.gov

The choice of fiber coating is critical for efficient extraction. For furan derivatives, fibers with mixed phases like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often used due to their broad applicability for volatile compounds. nih.govnih.gov Parameters such as extraction temperature, time, sample volume, and the addition of salt (salting out) are optimized to maximize sensitivity. nih.gov HS-SPME coupled with GC-MS provides a highly sensitive and automated method for the quantification of trace levels of this compound. restek.comgcms.cz

Table 4: Typical HS-SPME Parameters for Volatile Furan Analysis This table is interactive. You can sort and filter the data.

| Parameter | Typical Setting |

|---|---|

| SPME Fiber | DVB/CAR/PDMS or similar |

| Incubation/Extraction Temp | 50 - 60 °C |

| Incubation/Extraction Time | 10 - 30 min |

| Agitation | 250 - 500 rpm |

| Desorption Temperature | 250 - 280 °C |

| Desorption Time | 1 - 5 min |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. semanticscholar.org The technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

While X-ray crystallography provides unparalleled detail about molecular structure in the solid state, its application is contingent upon the ability to grow a high-quality single crystal of the target compound. As this compound is likely a liquid at room temperature, obtaining a suitable crystal would require low-temperature crystallization techniques. A review of the current scientific literature indicates that a crystal structure for this compound has not been published. However, analysis of related crystalline furan derivatives, such as 5-(hydroxymethyl)furan-2-carbaldehyde, demonstrates the power of this technique to reveal detailed structural information, including intermolecular interactions like hydrogen bonding that dictate the crystal packing arrangement. researchgate.net If a crystal structure were determined for this compound, it would provide conclusive proof of its constitution and conformation in the solid state.

Computational Chemistry and Theoretical Investigations of 5 Butylfuran 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of a molecule. For 5-butylfuran-2-carbaldehyde, these methods would provide insights into its thermodynamic properties.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method that calculates the electronic structure of molecules. For a molecule like this compound, DFT studies, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to optimize the molecular geometry, predict thermodynamic parameters (enthalpy of formation, Gibbs free energy), and calculate electronic properties. Such studies on related furan (B31954) derivatives have been used to understand their reactivity and spectroscopic properties.

Møller–Plesset Perturbation Theory (MP2) Approaches

MP2 is a post-Hartree-Fock method that incorporates electron correlation to provide more accurate energy calculations than DFT or Hartree-Fock methods alone. researchgate.netnih.govnih.gov It is particularly useful for refining energetic predictions and studying systems where electron correlation is significant. An MP2 analysis of this compound would offer a higher level of theory for its electronic energy and could be used to validate results from DFT calculations.

Ab Initio Methods for High-Level Calculations

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. High-level ab initio calculations, such as Coupled Cluster (CC) theory, provide benchmark-quality results for molecular energies and properties. While computationally expensive, these methods would yield the most accurate theoretical data on the electronic structure and energetics of this compound, serving as a "gold standard" for other computational approaches.

Conformational Analysis and Torsional Potential Energy Surfaces

The butyl and aldehyde groups of this compound can rotate, leading to different spatial arrangements or conformers. A conformational analysis would identify the most stable conformers and the energy barriers between them. Creating a torsional potential energy surface by systematically rotating the C-C bond between the furan ring and the butyl group, as well as the C-C bond of the carbaldehyde group, would map out the energetic landscape of these rotations and identify the global energy minimum structure.

Prediction and Assignment of Vibrational Spectra

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies using methods like DFT, a predicted vibrational spectrum for this compound could be generated. mdpi.com Each vibrational mode (stretching, bending, etc.) could then be assigned to specific functional groups in the molecule, such as the C=O stretch of the aldehyde, C-H stretches of the butyl group, and various vibrations of the furan ring. These theoretical predictions are crucial for confirming the structure of newly synthesized compounds.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Orbitals

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP analysis would predict sites susceptible to electrophilic or nucleophilic attack, offering insights into its chemical reactivity.

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also key to understanding reactivity. The energy and distribution of the HOMO and LUMO would indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.

While the specific data for this compound is not available, the methodologies described represent the standard and rigorous computational approach that would be necessary to fully characterize its chemical and physical properties from a theoretical standpoint. Such a study would be a valuable contribution to the field of heterocyclic chemistry.

Highest Occupied Molecular Orbital (HOMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) is a fundamental concept in quantum chemistry, representing the outermost orbital containing electrons. ajchem-a.com The energy of the HOMO is directly related to the molecule's ability to donate electrons and its ionization potential. ajchem-a.com A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor molecule. In computational studies, the analysis of the HOMO's spatial distribution reveals the regions of the molecule that are most electron-rich and therefore most susceptible to electrophilic attack.

For a molecule like this compound, the HOMO is typically expected to be localized over the furan ring and the aldehyde group due to the presence of π-electrons and lone pairs on the oxygen atoms. These regions possess higher electron density, making them the primary sites for interaction with electrophiles. The energy of the HOMO is a critical parameter used in calculating various chemical reactivity descriptors. ajchem-a.com

Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Complementary to the HOMO, the Lowest Unoccupied Molecular Orbital (LUMO) is the innermost orbital that is devoid of electrons. ajchem-a.com The energy of the LUMO is associated with a molecule's ability to accept electrons, which relates to its electron affinity. ajchem-a.com A lower LUMO energy suggests a greater propensity to accept electrons from a donor molecule, indicating regions susceptible to nucleophilic attack.

The spatial distribution of the LUMO in this compound would likely be concentrated around the electron-deficient areas, particularly the carbonyl carbon of the aldehyde group and the π-system of the furan ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comajchem-a.com A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, often correlating with higher chemical reactivity. ajchem-a.com

Calculation of Chemical Reactivity Parameters and Reaction Paths

Key chemical reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. ajchem-a.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the electronic chemical potential, μ ≈ -χ).

Computational chemistry also allows for the mapping of reaction paths by locating transition states on the potential energy surface. This analysis helps in understanding reaction mechanisms, predicting reaction kinetics, and identifying the most favorable pathways for chemical transformations involving this compound.

Table 1: Illustrative Chemical Reactivity Parameters (Note: The following values are for illustrative purposes and are not derived from a specific computational study of this compound.)

| Parameter | Formula | Illustrative Value |

| EHOMO | - | -6.5 eV |

| ELUMO | - | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Chemical Softness (S) | 1 / η | 0.42 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.67 eV |

Thermochemical Properties and Thermodynamic Feasibility Studies

Computational methods are widely used to predict the thermochemical properties of molecules, which are essential for understanding their stability and the feasibility of their reactions.

The standard molar enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. The standard molar enthalpy of combustion (ΔcH°) is the heat released during the complete combustion of one mole of a substance. These values are crucial for assessing the energetic content and stability of compounds.

For furan derivatives, enthalpies of combustion are often determined experimentally using bomb calorimetry, and from these, the enthalpies of formation can be calculated. nih.govlpnu.ua Computational chemistry offers a reliable alternative for predicting these values, particularly when experimental data is unavailable.

Standard molar entropy (S°) quantifies the degree of randomness or disorder of a system, while the Gibbs free energy of formation (ΔfG°) combines enthalpy and entropy to determine the spontaneity of a reaction under constant temperature and pressure. A negative ΔfG° indicates a spontaneous formation process.

For similar compounds like 5-(nitrophenyl)furan-2-carbaldehyde isomers, thermodynamic parameters such as the enthalpies, entropies, and Gibbs energies of sublimation and vaporization have been determined experimentally by measuring the temperature dependence of vapor pressure. nih.gov These studies provide a basis for understanding the intermolecular forces and phase transition thermodynamics, which can be complemented by computational predictions for this compound.

Table 2: Illustrative Thermochemical Properties at 298.15 K (Note: The following values are for illustrative purposes and are not derived from a specific computational study of this compound.)

| Property | Symbol | State | Illustrative Value |

| Enthalpy of Formation | ΔfH° | Gas | -210 kJ/mol |

| Enthalpy of Combustion | ΔcH° | Liquid | -5200 kJ/mol |

| Standard Entropy | S° | Gas | 450 J/(mol·K) |

| Gibbs Free Energy of Formation | ΔfG° | Gas | -125 kJ/mol |

Advanced Bonding Analysis (e.g., Bader Theory of Atoms in Molecules)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to elucidate the nature of chemical bonding. wikipedia.orgias.ac.in This approach defines atoms as regions of space based on the topology of the electron density and characterizes chemical bonds through the analysis of bond critical points (BCPs). researchgate.netuni-rostock.de A BCP is a point along the bond path between two nuclei where the electron density is a minimum with respect to moving along the path, but a maximum with respect to any orthogonal displacement. uni-rostock.de

Key parameters analyzed at a BCP include:

Electron Density (ρ(rBCP)): The magnitude of ρ at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ(rBCP)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) is characteristic of shared-shell interactions, typical of covalent bonds, where electron density is concentrated in the internuclear region. A positive value (∇²ρ > 0) signifies closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted at the BCP. researchgate.net

A QTAIM analysis of this compound would allow for the quantitative characterization of all its chemical bonds, from the covalent C-C, C=C, C-O, C=O, and C-H bonds to weaker intramolecular interactions, providing a deeper understanding of its molecular structure and stability.

Table 3: Illustrative Bader's QTAIM Analysis for Selected Bonds (Note: The following values are typical for these bond types and are for illustrative purposes, not from a specific analysis of this compound.)

| Bond Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Character |

| C-C (single) | ~0.24 | ~ -0.6 | Covalent |

| C=C (double) | ~0.34 | ~ -0.9 | Covalent |

| C-O (single) | ~0.23 | ~ -0.1 | Polar Covalent |

| C=O (double) | ~0.40 | ~ +0.2 | Polar Covalent |

| C-H | ~0.27 | ~ -0.8 | Covalent |

Advanced Applications in Chemical Synthesis and Materials Science Research

Utilization as a Key Intermediate in Complex Organic Synthesis

The reactivity of 5-butylfuran-2-carbaldehyde is dominated by its two primary functional components: the furan (B31954) ring and the aldehyde group. The aldehyde group serves as a crucial electrophilic site, readily participating in a wide array of classic organic reactions. These include nucleophilic additions, Wittig reactions, and reductive aminations, allowing for the extension of the carbon chain or the introduction of new functional groups.

The furan ring itself offers additional avenues for synthetic elaboration. As an electron-rich aromatic system, it can undergo electrophilic substitution, although the aldehyde group is deactivating. More significantly, the furan core can act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures. This dual reactivity allows this compound to serve as a pivotal intermediate in the synthesis of more elaborate molecular architectures. While specific, complex natural product syntheses employing this exact butyl-substituted variant are not widely documented, the synthetic utility of the 5-substituted furan-2-carbaldehyde scaffold is well-established with other derivatives like 5-phenylfuran-2-carbaldehyde.

Building Block for Novel Heterocyclic Compounds and Scaffolds

Heterocyclic compounds form the backbone of many pharmaceuticals, agrochemicals, and functional materials. This compound is an exemplary building block for constructing more complex heterocyclic systems. The aldehyde function is a key handle for cyclocondensation reactions.

For instance, in reactions analogous to those performed with 5-aryl-furan-2-carbaldehydes, it can be condensed with binucleophilic reagents to generate fused heterocyclic systems. A prominent example is the reaction with o-phenylenediamines or 2-aminothiophenols to yield 2-(5-butylfuran-2-yl)-benzimidazoles and 2-(5-butylfuran-2-yl)-benzothiazoles, respectively. These scaffolds are of significant interest in medicinal chemistry. The butyl group in this context can serve to enhance lipophilicity, potentially influencing the biological activity and pharmacokinetic properties of the final compounds.

Table 1: Synthesis of Heterocyclic Scaffolds from Furan-2-carbaldehyde Derivatives

| Furan Reactant (Analog) | Reagent | Resulting Heterocycle | Catalyst Example |

|---|---|---|---|

| 5-Arylfuran-2-carbaldehyde | o-phenylenediamine | 2-(5-Aryl-furan-2-yl)-benzimidazole | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) |

Precursor for Functional Organic Materials and Polymers

Furan-based compounds, particularly furfural (B47365) and its derivatives, are recognized as valuable renewable precursors for polymers. The aldehyde and furan functionalities of this compound allow it to be incorporated into polymer backbones or used as a monomer in various polymerization reactions.

For example, the aldehyde can undergo condensation polymerization with phenols or amines to form furan-based resins. The butyl side chain can influence the properties of the resulting polymer, such as increasing its flexibility and solubility in organic solvents compared to polymers derived from unsubstituted furfural. Furthermore, the furan ring can participate in ring-opening polymerizations or be used to create cross-linked networks, leading to thermosetting materials with potentially high thermal stability and chemical resistance.

Role in Catalyst Design and Ligand Development for Catalytic Transformations

The development of efficient and selective catalysts is a cornerstone of modern chemistry. The structure of this compound can be readily modified to produce sophisticated ligands for transition metal catalysis. The aldehyde group provides a convenient point for chemical modification, allowing for the introduction of donor atoms like nitrogen, phosphorus, or sulfur through reactions such as Schiff base condensation.

For example, reacting this compound with a primary amine containing another coordinating group can produce a bidentate or tridentate ligand. The furan ring's oxygen atom can also participate in metal coordination. The butyl group can provide steric bulk and enhance the solubility of the resulting metal complex in nonpolar solvents, which are often required for catalytic reactions. An example of a related furan-based ligand is 5-(Pyridin-2-ylthio)furan-2-carbaldehyde, which combines furan, thioether, and pyridine (B92270) moieties for potential metal coordination. The strategic design of such ligands allows for the fine-tuning of the electronic and steric properties of a catalyst, thereby controlling its activity and selectivity in transformations like cross-coupling reactions, hydrogenations, or polymerizations.

Integration in Biomass Valorization Strategies for Renewable Chemicals